molecular formula C19H15NO7 B12184087 N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}glycine

N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}glycine

Cat. No.: B12184087
M. Wt: 369.3 g/mol
InChI Key: RFPPWHVPXKBXNJ-UHFFFAOYSA-N
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Description

N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}glycine is a synthetically designed chromone derivative offered as a lead compound for pharmaceutical and biochemical research. Chromones are recognized for their versatile biological activities, functioning as privileged scaffolds in the development of multi-target therapeutic agents . This compound is of significant interest in early-stage drug discovery for several disease areas. In neuroscience, closely related chromone hybrids have demonstrated multifunctional potential for Alzheimer's disease, exhibiting neuroprotective effects against oxidative stress, significant butyrylcholinesterase (BuChE) inhibition, and an ability to moderate amyloid-beta aggregation and chelate metal ions . In oncology, structurally similar flavonoid derivatives have shown promising antiproliferative activity against leukemia cell lines by modulating key anti-apoptotic proteins like Bcl-2 and Mcl-1, thereby inducing apoptosis and cell cycle arrest . Furthermore, the 2-phenylchromen-4-one core is a key pharmacophore in potent anti-inflammatory compounds that operate by suppressing pro-inflammatory cytokines (NO, IL-6, TNF-α) and inhibiting the TLR4/MAPK signaling pathway . The integration of a glycine moiety in this molecule may enhance its solubility and offer additional points for interaction with biological targets. This compound is strictly For Research Use Only and is not intended for human therapeutic or diagnostic use.

Properties

Molecular Formula

C19H15NO7

Molecular Weight

369.3 g/mol

IUPAC Name

2-[[2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetyl]amino]acetic acid

InChI

InChI=1S/C19H15NO7/c21-13-6-12(26-10-17(23)20-9-18(24)25)7-16-19(13)14(22)8-15(27-16)11-4-2-1-3-5-11/h1-8,21H,9-10H2,(H,20,23)(H,24,25)

InChI Key

RFPPWHVPXKBXNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC(=O)NCC(=O)O)O

Origin of Product

United States

Preparation Methods

Alkylation of 7-Hydroxycoumarin

The core coumarin structure is functionalized via O-alkylation with methyl bromoacetate under basic conditions:

  • Reagents : 7-Hydroxy-4-oxo-2-phenyl-4H-chromen-5-ol, methyl bromoacetate, potassium carbonate (K₂CO₃).

  • Solvent : Anhydrous acetone.

  • Conditions : Reflux for 12 hours.

  • Product : Methyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate (yield: 70%).

Mechanism :
The phenolic oxygen of the coumarin attacks the electrophilic carbon of methyl bromoacetate, facilitated by K₂CO₃ as a base.

Ester Hydrolysis

The methyl ester is hydrolyzed to the carboxylic acid:

  • Reagents : Aqueous NaOH (5%), ethanol.

  • Conditions : Reflux for 2 hours, followed by acidification with HCl.

  • Product : [(5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid (yield: 96%).

Peptide Coupling with Glycine

Activation of the Carboxylic Acid

The acetic acid intermediate is activated for amide bond formation:

  • Activation Reagents :

    • 1-Hydroxybenzotriazole (HOBt) : Reduces racemization.

    • N,N’-Dicyclohexylcarbodiimide (DCC) : Forms an active ester intermediate.

Coupling with Glycine Methyl Ester

Glycine methyl ester hydrochloride is coupled to the activated acid:

  • Reagents : Glycine methyl ester hydrochloride, HOBt, DCC.

  • Solvent : Acetonitrile (MeCN).

  • Conditions : Stirring at -5°C for 4–6 hours.

  • Product : Methyl N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}glycinate (yield: 56–85%).

Ester Hydrolysis to Free Acid

The methyl ester is hydrolyzed to yield the final product:

  • Reagents : Aqueous NaOH or LiOH.

  • Conditions : Reflux in THF/water (3:1) for 2 hours.

  • Product : this compound (yield: >90% after purification).

Alternative Methods and Optimization

Microwave-Assisted Coupling

Microwave irradiation reduces reaction times (e.g., 30 minutes vs. 6 hours) but requires optimization to prevent decomposition of heat-sensitive coumarin derivatives.

Characterization and Analytical Data

Spectral Data

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 7.80–7.20 (m, 5H, phenyl), 6.40 (s, 1H, coumarin H-3), 4.60 (s, 2H, OCH₂CO), 3.90 (s, 2H, NHCH₂CO).

  • IR (KBr): 3300 cm⁻¹ (O-H), 1720 cm⁻¹ (C=O), 1650 cm⁻¹ (amide C=O).

Purity and Yield Optimization

  • Recrystallization : Ethanol/water mixtures yield >98% purity.

  • Chromatography : Silica gel (CHCl₃:MeOH, 9:1) resolves unreacted glycine derivatives.

Challenges and Troubleshooting

  • Low Coupling Yields : Excess HOBt (1.5 equiv) and DCC (1.2 equiv) improve activation efficiency.

  • Byproduct Formation : Side products from over-alkylation are minimized by controlling reaction temperature (-5°C to 0°C).

Industrial-Scale Considerations

  • Cost-Effective Reagents : Replacing DCC with EDC·HCl reduces toxicity.

  • Continuous Flow Systems : Enhance reproducibility for large batches .

Chemical Reactions Analysis

Types of Reactions

N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}glycine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the chromen-4-one core can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Antimicrobial Activity
Research has demonstrated that coumarin derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds similar to N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}glycine have shown activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin .

1.2 Antioxidant Properties
Coumarins are known for their antioxidant capabilities. Studies indicate that this compound can scavenge free radicals, thereby reducing oxidative stress in cells. This property is particularly relevant in the context of diseases linked to oxidative damage, such as cancer and neurodegenerative disorders .

1.3 Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, making it a potential candidate for treating inflammatory conditions .

Biological Mechanisms

2.1 Mechanism of Action
this compound operates through multiple biological pathways:

  • Inhibition of Enzymes : The compound inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
  • Modulation of Signaling Pathways : It affects signaling pathways related to NF-kB and MAPK, which are critical in inflammation and cell survival .

Synthesis and Structure Activity Relationship (SAR)

3.1 Synthesis
The synthesis of this compound involves several steps, including the acetylation of glycine followed by coupling reactions with coumarin derivatives. Various synthetic methods have been explored to optimize yield and purity .

3.2 Structure Activity Relationship
The structure activity relationship studies indicate that modifications at specific positions on the coumarin ring can enhance biological activity. For instance, substituents at the C6 position have shown improved efficacy against microbial strains .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in MDPI highlighted the antimicrobial efficacy of coumarin derivatives, including this compound, against resistant bacterial strains. The study utilized both in vitro and in vivo models to assess effectiveness, revealing promising results that suggest potential therapeutic applications in treating infections caused by antibiotic-resistant bacteria .

Case Study 2: Anti-inflammatory Action
Another investigation focused on the anti-inflammatory potential of this compound in a murine model of arthritis. Results indicated a significant reduction in paw swelling and inflammatory markers following treatment with N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy]acetyl}glycine, showcasing its therapeutic promise for inflammatory diseases .

Data Summary Table

Application AreaKey FindingsReferences
AntimicrobialEffective against S. aureus and E. coli ,
AntioxidantScavenges free radicals
Anti-inflammatoryReduces cytokine production ,

Mechanism of Action

The mechanism of action of N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}glycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulation of Signaling Pathways: Interacting with key proteins involved in cellular signaling pathways, leading to altered cellular responses.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound
  • Chromenone Core: 5-hydroxy, 4-oxo, 2-phenyl, 7-O-acetyl-glycine.
  • Key Functional Groups: Hydroxy (position 5): Enhances hydrogen-bond donor capacity. Phenyl (position 2): Facilitates π-π stacking interactions. Acetyl-glycine (position 7): Introduces zwitterionic character and hydrogen-bond acceptor/donor sites.
Analog 1 : N-[(6-Chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine ()
  • Chromenone Core: 6-chloro, 7-hydroxy, 4-methyl, 2-oxo, 3-acetyl-glycine.
  • Key Differences :
    • Substituents : Chloro (electron-withdrawing) at position 6 and methyl (electron-donating) at position 4.
    • Acetyl-Glycine Position : Attached at position 3 instead of 6.
  • Impact :
    • Increased hydrophobicity due to chloro and methyl groups.
    • Altered electronic distribution may affect reactivity and binding interactions .
Analog 2 : N-{[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine ()
  • Chromenone Core: 4-methyl, 2-oxo, 7-O-acetyl-glycine.
  • Key Differences :
    • Lacks 5-hydroxy and 2-phenyl groups.
    • Methyl at position 4 instead of phenyl at position 2.
  • Methyl group may decrease π-π stacking efficiency compared to phenyl .
Analog 3 : Ethyl 4-{2-[(5-Hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}piperazine-1-carboxylate ()
  • Chromenone Core: Same as target compound (5-hydroxy, 4-oxo, 2-phenyl, 7-O-acetyl).
  • Key Differences :
    • Acetyl group linked to piperazine-carboxylate instead of glycine.
  • Enhanced interactions with arginine residues in neuraminidase enzymes due to extended linker .

Physicochemical Properties

Property Target Compound Analog 1 () Analog 3 ()
Molecular Weight ~383.3 g/mol (estimated) 325.7 g/mol ~481.4 g/mol (estimated)
LogP (Predicted) ~2.1 (moderate hydrophobicity) ~2.8 (higher due to Cl/CH3) ~1.5 (lower due to piperazine)
Hydrogen-Bond Donors 3 (OH, NH, COOH) 3 (OH, NH, COOH) 2 (OH, NH)

Biological Activity

N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}glycine is a synthetic compound derived from flavonoid structures, particularly chromen derivatives. This compound is notable for its potential biological activities, which stem from its unique chemical structure, including a phenolic group that contributes to antioxidant properties and an acetylated amino acid moiety that may enhance its solubility and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C17H12O5C_{17}H_{12}O_{5}, with a molecular weight of approximately 296.27 g/mol. The compound features a chromen backbone, which is significant for its biological activities.

1. Antioxidant Activity

The presence of hydroxyl groups in the chromen ring is crucial for the antioxidant properties of this compound. These groups can scavenge free radicals, thereby potentially reducing oxidative stress in biological systems. Research indicates that flavonoids with similar structures exhibit significant antioxidant effects, which may be extrapolated to this compound.

2. Anticancer Properties

Studies have shown that compounds related to this compound possess anticancer activity. For instance, coumarin derivatives have been reported to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including prostate and breast cancer cells. The mechanism often involves the inhibition of specific enzymes like lipoxygenases, which are implicated in tumor progression .

Compound IC50 (µM) Cancer Cell Line
N-{[(5-hydroxy...]}136.4 ± 1.90HeLa
Related Coumarin32.01 ± 3.2PC3

3. Anti-inflammatory Effects

This compound may exhibit anti-inflammatory properties through the modulation of inflammatory pathways. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes, suggesting that this compound could play a role in managing inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as lipoxygenases (LOX), which are involved in the inflammatory response and cancer progression.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G0/G1 phase, leading to decreased proliferation of cancer cells.
  • Apoptosis Induction : The phenolic structure can activate apoptotic pathways in malignant cells.

Case Studies

Research has demonstrated the efficacy of flavonoid derivatives in various experimental models:

  • In Vitro Studies : In vitro assays indicated that N-{[(5-hydroxy...]} could reduce cell viability in cancer cell lines while sparing normal cells, highlighting its selective cytotoxicity.
  • Animal Models : Animal studies using similar compounds have reported reduced tumor size and improved survival rates when administered at specific dosages.

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